

Cyclobenzaprine Metabolites: Identification and Characteristics

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Compound Focus: Cyclobenzaprine Hydrochloride

CAS No.: 6202-23-9

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The table below summarizes the major mammalian metabolites of cyclobenzaprine identified through microbial models and rat liver microsomes, which are used to predict human metabolism [1].

| Metabolite Name | Abbreviation | Relative Abundance (%) | Primary Characterization Techniques |
|--|--------------|------------------------|--|
| 2-Hydroxycyclobenzaprine | - | 59% | (¹ H) NMR, MS, UV Spectroscopy [1] |
| N-Desmethycyclobenzaprine (Norcyclobenzaprine) | NCBP | 21% | (¹ H) NMR, MS, UV Spectroscopy [1] |
| Cyclobenzaprine trans-10,11-dihydrodiol | - | 5% | (¹ H) NMR, MS, UV Spectroscopy [1] |
| N-Desmethyl-2-hydroxy-cyclobenzaprine | - | 3% | (¹ H) NMR, MS, UV Spectroscopy [1] |
| 3-Hydroxycyclobenzaprine | - | 3% | (¹ H) NMR, MS, UV Spectroscopy [1] |
| Cyclobenzaprine N-oxide | - | 1% | (¹ H) NMR, MS, UV Spectroscopy [1] |

Experimental Protocols for Analysis

Here are detailed methodologies for key experiments in metabolite identification and drug analysis.

1. Protocol for Metabolite Production using *Cunninghamella elegans**

This microbial model efficiently produces mammalian-like metabolites for isolation and characterization [1].

- **Organism and Culture:** Grow *Cunninghamella elegans* on Sabouraud dextrose broth.
- **Biotransformation:** Add cyclobenzaprine to the culture to a final concentration of 1 mM. Incubate for 72 hours, during which approximately 75% of the drug will be metabolized.
- **Metabolite Isolation:** Isolate milligram amounts of metabolites using reversed-phase High-Performance Liquid Chromatography (HPLC).
- **Structural Characterization:** Characterize the structures of isolated metabolites using:
 - (¹H) NMR spectroscopy
 - Mass spectrometry (MS)
 - UV spectroscopy

2. HPLC Protocol for Drug Quantification in Formulations

This validated method is suitable for dissolution testing and assay of cyclobenzaprine from solid dosage forms [2].

- **Column:** Shodex C18-4E (250 × 4.6 mm, 5 μm)
- **Mobile Phase:** Acetonitrile : Phosphate Buffer (pH 3.0) in the proportion of 65:35 % v/v. The buffer is prepared with 1.36 g of potassium dihydrogen orthophosphate and 2 mL of triethylamine in 800 mL water, adjusted to pH 3.0 with orthophosphoric acid.
- **Flow Rate:** 1.0 mL/min
- **Detection Wavelength:** 289.4 nm
- **Injection Volume:** 20 μL
- **Sample Preparation:** For dissolution samples, use 900 mL of 0.1N HCl (pH 1.2) as the medium with USP Apparatus II (Paddle) at 50 rpm. Withdraw samples at timed intervals, filter, and analyze directly.

3. LC-MS/MS Protocol for Plasma Sample Analysis

This method is designed for high-sensitivity pharmacokinetic and bioequivalence studies [3].

- **Sample Preparation:** Extract 1000 μL of plasma with 4.0 mL of methyl tert-butyl ether after adding an internal standard (amitriptyline). Evaporate the organic layer, reconstitute the residue in mobile phase, and inject.

- **LC Conditions:**
 - **Column:** Phenomenex Luna C18 (150 × 4.6 mm)
 - **Mobile Phase:** Acetonitrile and 0.01 M ammonium acetate buffer (90:10, v/v) with 0.1% formic acid.
 - **Flow Rate:** 0.35 mL/min
- **MS/MS Detection:**
 - **Ionization:** Positive ion mode electrospray ionization (ESI)
 - **MRM Transitions:**
 - Cyclobenzaprine: m/z 276.6 → 216.4
 - Internal Standard (Amitriptyline): m/z 278 → 218

Troubleshooting Common Experimental Issues

Q1: How can I resolve analytical interference between cyclobenzaprine and tricyclic antidepressants?

A1: Cyclobenzaprine and its major metabolite, norcyclobenzaprine, are structurally nearly identical to amitriptyline and nortriptyline, differing only by a double bond in the cycloheptane ring [4]. This can cause co-elution and positive interference in HPLC and immunoassays.

- **Solution:** Use **Gas Chromatography-Mass Spectrometry (GC-MS)** for definitive separation and identification. After derivatization with trifluoroacetic anhydride, these compounds can be distinguished based on their retention times and unique mass spectrometric fragmentation patterns [4].

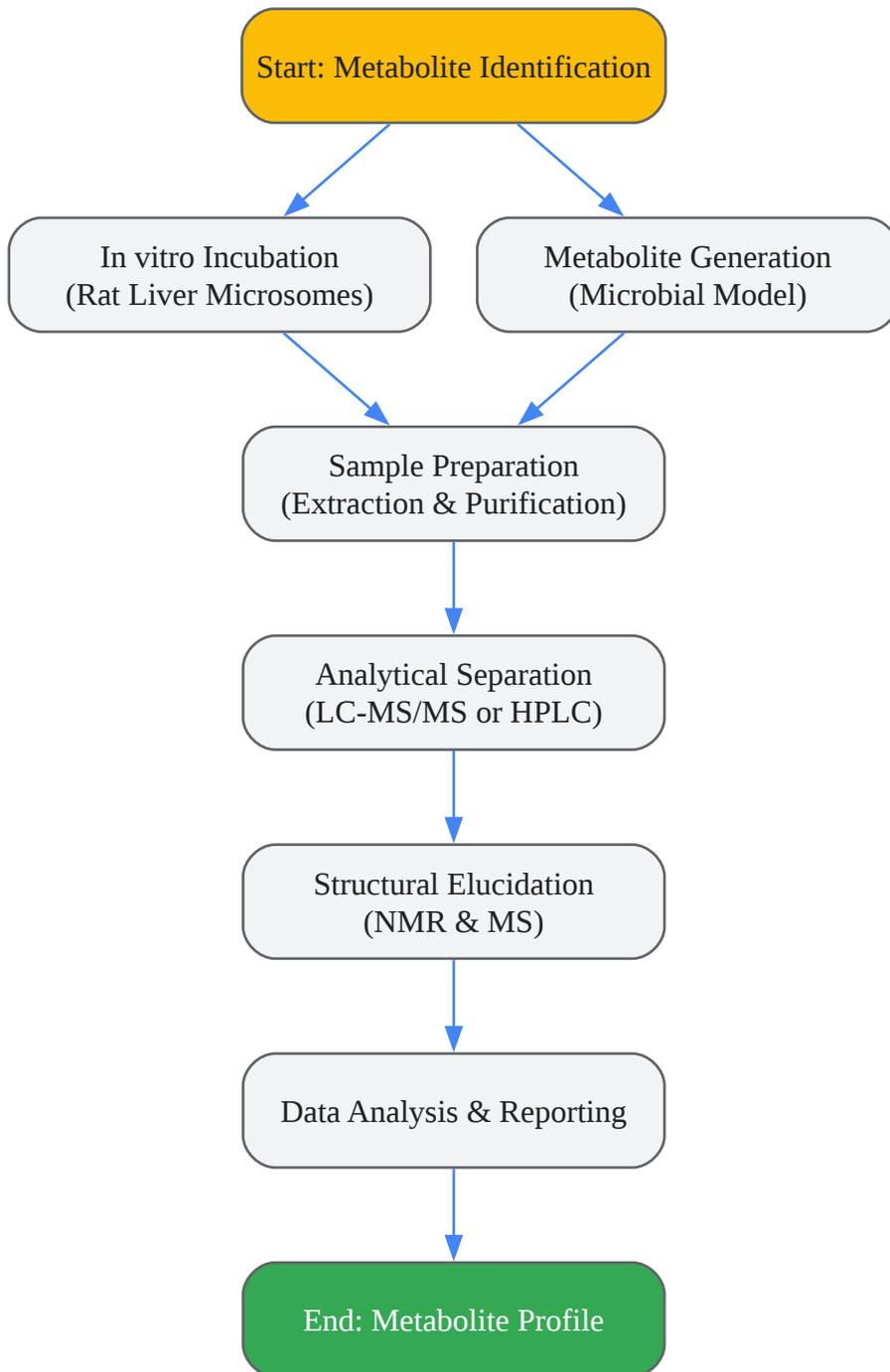
Q2: What are the primary forced degradation products of cyclobenzaprine, and what do they indicate about its stability?

A2: A forced degradation study under acidic and oxidative conditions identified 15 major products, revealing two key instability pathways [5]:

- **Pathway 1: Oxidation of Double Bonds.** The endocyclic and exocyclic double bonds are susceptible to oxidation, forming **epoxides**. These unstable intermediates can further degrade into more polar compounds like glycols, and ultimately cleave to form **dibenzosuberone** and **anthraquinone**.
- **Pathway 2: N-Oxidation.** The tertiary amine group can be oxidized to form **cyclobenzaprine N-oxide**.
- **Implication:** Cyclobenzaprine is particularly sensitive to oxidative stress. Stability studies should focus on these pathways, and analytical methods must be able to separate and identify these specific degradants.

Experimental Workflow Visualization

The diagram below outlines the core experimental workflow for identifying and characterizing cyclobenzaprine metabolites.



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